2-(Methylsulfonamido)isonicotinic Acid
Description
2-(Methylsulfonamido)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring a methylsulfonamido (-SO₂NHCH₃) substituent at the 2-position of the pyridine ring. The sulfonamido group is a well-known pharmacophore in medicinal chemistry, often associated with antimicrobial activity and metabolic stability due to its electron-withdrawing nature and capacity for hydrogen bonding . Isonicotinic acid derivatives, such as isoniazid (isonicotinic acid hydrazide), are clinically significant antitubercular agents, suggesting that substitutions at the 2-position may influence biological activity and pharmacokinetics .
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
2-(methanesulfonamido)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)9-6-4-5(7(10)11)2-3-8-6/h2-4H,1H3,(H,8,9)(H,10,11) |
InChI Key |
NHMQXKFPUGVSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Methylsulfonamido)isonicotinic acid typically involves the reaction of isonicotinic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Functional Group Transformations
The sulfonamide and carboxylic acid groups participate in distinct reactions:
a. Carboxylic Acid Derivatives
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to regenerate esters ( , ).
-
Amide Formation : Couples with amines (e.g., benzylamine) via carbodiimide-mediated reactions (EDC/HOBt) to form amides ( ).
b. Sulfonamide Reactivity
-
Alkylation : The sulfonamide nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) ( ).
-
Oxidation : Under strong oxidizing agents (e.g., HNO₃), the methyl group may oxidize to a sulfonic acid, though this is typically avoided in synthesis ( ).
Catalytic and Solvent Effects
Reaction efficiency depends on solvent and catalyst choice:
| Reaction | Optimal Solvent | Catalyst | Yield | Source |
|---|---|---|---|---|
| Sulfonamidation | DMF | NaH | 85–92% | |
| Ester Hydrolysis | Water/Ethanol | HCl (6M) | 90–95% | |
| Amide Coupling | DCM | EDC/HOBt | 70–78% |
Biological and Pharmacological Interactions
While not a direct reaction, the compound’s sulfonamide group enables interactions with enzymes:
-
Cholinesterase Inhibition : Acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values in the micromolar range ( ).
-
Nrf2-ARE Activation : The sulfonamide moiety enhances antioxidant response element (ARE) activation, likely via thiol conjugation ( ).
Stability and Degradation
Scientific Research Applications
2-(Methylsulfonamido)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonamido)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Metabolism
- Hydroxyl and Dihydroxyl Derivatives : Microbial degradation of isonicotinic acid involves hydroxylation at the 2- and 6-positions, forming intermediates like citrazinic acid. These compounds are metabolized into succinic acid semialdehyde, indicating rapid biodegradability . In contrast, the sulfonamido group in the target compound may resist hydroxylation, enhancing metabolic stability .
- The electron-withdrawing Cl group may also alter reactivity compared to sulfonamido derivatives .
Functional Group Interactions
- Methylamino vs. Sulfonamido: The methylamino group in 2-(Methylamino)isonicotinic acid is basic (pKa ~8–10), whereas the sulfonamido group is weakly acidic (pKa ~10–12). This difference impacts ionization states, solubility, and target binding in biological systems .
Biological Activity
2-(Methylsulfonamido)isonicotinic acid is a derivative of isonicotinic acid that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C7H8N2O3S
- Molecular Weight : 188.21 g/mol
- IUPAC Name : 2-(methylsulfonamido)pyridine-4-carboxylic acid
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide group enhances its binding affinity and selectivity towards specific targets.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity against these pathogens.
2. Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations of 50 µM and above. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .
3. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This inhibition suggests a potential role in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study, the antimicrobial efficacy of this compound was evaluated against standard antibiotics. The results indicated that while traditional antibiotics like penicillin showed higher efficacy against Staphylococcus aureus, the novel compound exhibited a broader spectrum of activity against resistant strains, highlighting its potential as an alternative treatment option .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately 40 µM for MCF-7 cells and 30 µM for HepG2 liver cancer cells, suggesting its effectiveness across different cancer types .
Data Table: Biological Activity Summary
Q & A
Q. How can structural analogs inform the design of derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
